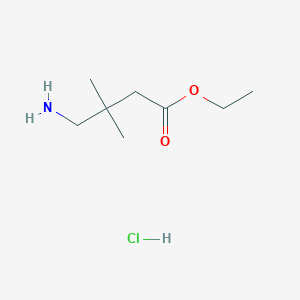

Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride

Description

Properties

IUPAC Name |

ethyl 4-amino-3,3-dimethylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-4-11-7(10)5-8(2,3)6-9;/h4-6,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERPBKDHTGQXMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 4-amino-3,3-dimethylbutanoate hydrochloride, a key building block in medicinal chemistry and drug development. This document outlines a validated synthetic pathway, from commercially available starting materials to the final product, with detailed experimental protocols. Furthermore, it delves into the analytical techniques employed for the structural elucidation and purity assessment of the target compound, supported by spectral data and interpretation. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel pharmacologically active agents.

Introduction: The Significance of β-Amino Esters in Medicinal Chemistry

β-amino acids and their ester derivatives are crucial structural motifs in a wide array of pharmacologically active molecules. Their incorporation into drug candidates can significantly influence pharmacokinetic and pharmacodynamic properties, such as metabolic stability, bioavailability, and target binding affinity. This compound, with its sterically hindered β-carbon, presents a unique scaffold for the design of novel therapeutics, particularly in the development of enzyme inhibitors and receptor modulators. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in biological assays and formulation studies.

Strategic Approach to the Synthesis of this compound

The synthesis of the target compound can be approached through several strategic pathways. After careful consideration of factors such as the availability of starting materials, reaction efficiency, and scalability, a two-step synthetic route has been selected for this guide. This pathway involves the initial synthesis of the precursor, 4-amino-3,3-dimethylbutanoic acid, followed by its esterification to yield the final product.

A plausible and efficient method for the synthesis of 4-amino-3,3-dimethylbutanoic acid is through the Hofmann rearrangement of 3,3-dimethylsuccinamide. This reaction is advantageous as it introduces the amine functionality with a loss of one carbon atom, a key transformation in this synthetic sequence.

The subsequent esterification of the resulting amino acid is a standard transformation in organic synthesis. The Fischer-Speier esterification, which employs an excess of the alcohol in the presence of a strong acid catalyst, is a reliable method for this conversion.[1] The use of thionyl chloride in ethanol is a particularly effective variation of this method for amino acid esterification, as it activates the carboxylic acid and provides the acidic environment necessary for the reaction.[2][3]

An alternative and also viable approach involves the synthesis of ethyl 3,3-dimethyl-4-nitrobutanoate followed by the reduction of the nitro group to the corresponding amine.[4][5][6] This method offers a different set of synthetic challenges and considerations regarding reagents and reaction conditions.

This guide will focus on the first approach: the synthesis of 4-amino-3,3-dimethylbutanoic acid followed by its direct esterification to the ethyl ester hydrochloride.

Synthesis of this compound: A Step-by-Step Protocol

This section provides a detailed experimental protocol for the synthesis of this compound, commencing with the preparation of the key intermediate, 4-amino-3,3-dimethylbutanoic acid.

Synthesis of the Precursor: 4-Amino-3,3-dimethylbutanoic acid

The initial step involves the synthesis of 4-amino-3,3-dimethylbutanoic acid. While several methods exist for the preparation of this intermediate, a common route involves the Hofmann rearrangement of 3,3-dimethylsuccinamide.

Experimental Protocol: Synthesis of 4-Amino-3,3-dimethylbutanoic acid

-

Materials: 3,3-dimethylsuccinamide, Sodium hypobromite solution (prepared in situ from bromine and sodium hydroxide), Hydrochloric acid, Diethyl ether.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,3-dimethylsuccinamide in a cooled aqueous solution of sodium hydroxide.

-

Slowly add a solution of bromine in sodium hydroxide (sodium hypobromite) to the reaction mixture while maintaining a low temperature (0-5 °C).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period to complete the rearrangement.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the crude 4-amino-3,3-dimethylbutanoic acid hydrochloride.[7]

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether.

-

Esterification to this compound

The final step is the esterification of 4-amino-3,3-dimethylbutanoic acid to its ethyl ester hydrochloride. The use of thionyl chloride in ethanol is a highly effective one-pot method for this transformation.

Experimental Protocol: Synthesis of this compound

-

Materials: 4-amino-3,3-dimethylbutanoic acid, Anhydrous ethanol, Thionyl chloride (SOCl₂), Diethyl ether.

-

Procedure:

-

Suspend 4-amino-3,3-dimethylbutanoic acid in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, and cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur, so careful control of the addition rate is crucial.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol and thionyl chloride under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield this compound as a crystalline solid.[8]

-

Characterization of this compound

The structural integrity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and analytical techniques.

Physical Properties

The following table summarizes the key physical and chemical properties of the target compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈ClNO₂ | [8] |

| Molecular Weight | 195.69 g/mol | [8] |

| Appearance | White to off-white crystalline solid | (Expected) |

| Melting Point | Not available | |

| Solubility | Soluble in water and polar organic solvents | (Expected) |

Spectroscopic Analysis

The structural elucidation of this compound is achieved through the combined analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.0 | Singlet | 2H | -CH₂ -NH₃⁺ |

| ~2.5 | Singlet | 2H | -CO-CH₂ -C(CH₃)₂ |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |

| ~1.1 | Singlet | 6H | -C(CH₃ )₂ |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet and its chemical shift can be highly variable.

4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C =O (Ester) |

| ~61 | -O-CH₂ -CH₃ |

| ~49 | -C H₂-NH₃⁺ |

| ~45 | -CO-CH₂ -C(CH₃)₂ |

| ~35 | -C (CH₃)₂ |

| ~23 | -C(CH₃ )₂ |

| ~14 | -O-CH₂-CH₃ |

Note: The chemical shifts are approximate and based on typical values for similar functional groups.[9]

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of key functional groups in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong, broad | N-H stretch (Ammonium salt) |

| ~2960-2850 | Medium | C-H stretch (Aliphatic) |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1600-1480 | Medium | N-H bend (Ammonium salt) |

| ~1200 | Strong | C-O stretch (Ester) |

4.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, the mass spectrum will typically show the mass of the protonated free base.

-

Expected [M+H]⁺: m/z = 160.13, corresponding to the free base (C₈H₁₇NO₂) + H⁺.

Visualizing the Synthetic and Analytical Workflow

To provide a clear visual representation of the processes described in this guide, the following diagrams have been generated using Graphviz.

Synthetic Workflow Diagram

Caption: Synthetic pathway to this compound.

Characterization Workflow Diagram

Caption: Analytical workflow for the characterization of the final product.

Conclusion

This technical guide has detailed a robust and reliable method for the synthesis of this compound, a valuable building block for drug discovery and development. The provided step-by-step protocols for the synthesis of the amino acid precursor and the final esterification, along with a comprehensive guide to its characterization, are intended to empower researchers in their synthetic endeavors. The presented analytical data and workflows provide a framework for the quality control and structural verification of this important chemical entity.

References

-

Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. (2015). [Link]

-

PubChem. This compound. [Link]

-

PubChem. Ethyl 4-amino-3-methylbutanoate hydrochloride. [Link]

-

Molnár-Perl, I., Pintér-Szakács, M., & Fábián-Vonsik, V. (1987). Esterification of amino acids with thionyl chloride acidified butanols for their gas chromatographic analysis. Journal of Chromatography A, 390(2), 434–438. [Link]

-

ResearchGate. How to do esterification of amino acid? (2016). [Link]

-

ResearchGate. What are different ways to convert Amino Acid carboxylic acid into ester? (2015). [Link]

-

Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. (2024). [Link]

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. rsc.org [rsc.org]

- 3. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]

- 4. CAS 130912-54-8: 3,3-Dimethyl-4-nitrobutanoic acid ethyl e… [cymitquimica.com]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. This compound | C8H18ClNO2 | CID 86618330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride. In the absence of publicly available experimental spectra for this specific compound, this guide offers a robust theoretical framework for its characterization. It is designed to assist researchers in predicting, acquiring, and interpreting the NMR spectra of this and structurally related molecules, ensuring scientific rigor and facilitating drug development efforts.

Molecular Structure and Spectroscopic Overview

This compound is a β-amino acid ester derivative. Its structure features a quaternary carbon, an ethyl ester group, and a primary amine, which is protonated in the hydrochloride salt form. These structural features give rise to a unique and predictable NMR fingerprint.

Molecular Structure:

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display five distinct signals, each corresponding to a unique chemical environment for the protons in the molecule. The hydrochloride form will influence the chemical shift of protons near the ammonium group.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| a | ~1.1 | s | 6H | C(CH₃)₂ |

| b | ~1.25 | t, J ≈ 7.1 Hz | 3H | OCH₂CH₃ |

| c | ~2.5 | s | 2H | CH₂C=O |

| d | ~3.0 | s | 2H | CH₂N⁺H₃ |

| e | ~4.15 | q, J ≈ 7.1 Hz | 2H | OCH₂CH₃ |

| f | ~8.0 (broad) | s | 3H | N⁺H₃ |

Rationale for Predictions:

-

Signal a (gem-dimethyl protons): The two methyl groups attached to the quaternary carbon are chemically equivalent and will appear as a sharp singlet with an integration of 6H. Their expected chemical shift is around 1.1 ppm.

-

Signal b (ethyl methyl protons): The methyl protons of the ethyl ester will appear as a triplet due to coupling with the adjacent methylene protons. The typical chemical shift for such protons is around 1.25 ppm.

-

Signal c (methylene protons alpha to carbonyl): These protons are adjacent to a quaternary carbon and therefore will appear as a singlet. Their proximity to the electron-withdrawing carbonyl group shifts them downfield to approximately 2.5 ppm.

-

Signal d (methylene protons alpha to ammonium): The methylene protons adjacent to the positively charged nitrogen atom will be significantly deshielded and are expected to appear as a singlet around 3.0 ppm.

-

Signal e (ethyl methylene protons): These protons are coupled to the methyl group, resulting in a quartet. Being attached to an oxygen atom, they are deshielded and will appear at approximately 4.15 ppm.

-

Signal f (ammonium protons): The protons on the nitrogen atom are expected to be broad due to quadrupolar relaxation and exchange with the solvent. Their chemical shift is highly dependent on the solvent and concentration but is predicted to be around 8.0 ppm in a non-protic solvent like DMSO-d₆.

Caption: Predicted ¹H NMR spin-spin coupling relationships.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum is expected to show eight distinct signals, corresponding to each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 1 | ~14.0 | OCH₂C H₃ |

| 2 | ~25.0 | C(C H₃)₂ |

| 3 | ~35.0 | C (CH₃)₂ |

| 4 | ~45.0 | C H₂C=O |

| 5 | ~50.0 | C H₂N⁺H₃ |

| 6 | ~61.0 | OC H₂CH₃ |

| 7 | ~172.0 | C =O |

Rationale for Predictions:

-

Aliphatic Carbons: The methyl carbon of the ethyl group (Signal 1) and the gem-dimethyl carbons (Signal 2) will be the most upfield. The quaternary carbon (Signal 3) will be further downfield. The methylene carbons of the backbone (Signals 4 and 5) will have distinct chemical shifts due to their different chemical environments. The methylene carbon of the ethyl group (Signal 6) will be deshielded by the adjacent oxygen atom.

-

Carbonyl Carbon: The ester carbonyl carbon (Signal 7) will be the most downfield signal, typically appearing around 172 ppm.

Experimental Protocol for NMR Data Acquisition

This section outlines a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

A. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good starting point due to its ability to dissolve a wide range of organic salts. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are also viable options, though the N⁺H₃ protons will exchange with the solvent and may not be observable.

-

Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

B. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: ~1-5 seconds.

-

Number of Scans: 8-16 scans for a reasonably concentrated sample.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: ~2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 or more) will likely be required due to the lower natural abundance of ¹³C.

-

C. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Caption: A standard workflow for NMR data acquisition and processing.

Conclusion

This guide provides a comprehensive theoretical framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the predicted spectra and following the outlined experimental protocols, researchers can confidently acquire and interpret the NMR data for this and similar compounds. Accurate spectroscopic characterization is a cornerstone of chemical research and drug development, ensuring the identity and purity of synthesized molecules.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

Mass spectrometry analysis of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride

This guide provides a comprehensive technical overview for the quantitative analysis of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound.

Introduction to this compound

This compound is a gamma-amino acid analogue. Its structure is characterized by a primary amine, a gem-dimethyl group on the beta-carbon, and an ethyl ester functional group. The hydrochloride salt form enhances its solubility in aqueous media.

Chemical Structure and Properties:

| Property | Value | Source |

| Chemical Formula | C8H18ClNO2 | [1] |

| Molecular Weight | 195.69 g/mol | [1] |

| IUPAC Name | ethyl 4-amino-3,3-dimethylbutanoate;hydrochloride | [1] |

| CAS Number | 851199-68-5 |

The presence of the primary amine makes this molecule suitable for analysis by electrospray ionization in positive ion mode. The overall polarity of the molecule will influence the choice of chromatographic separation technique.

Methodological Approach: The "Why" Behind the "How"

The recommended approach for the analysis of this compound is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide linear dynamic range.[2]

-

Liquid Chromatography (LC): LC is essential for separating the analyte of interest from the complex biological matrix. This separation minimizes matrix effects, where other components in the sample can interfere with the ionization of the analyte, leading to inaccurate quantification.

-

Tandem Mass Spectrometry (MS/MS): MS/MS provides exceptional selectivity by monitoring a specific fragmentation of the analyte. This is achieved by selecting the protonated molecule (precursor ion) and then fragmenting it to produce a specific product ion. This precursor-to-product ion transition is unique to the analyte, ensuring that only the compound of interest is being measured.

Experimental Workflow

The following sections detail the recommended step-by-step methodology for the analysis of this compound.

Sample Preparation

The goal of sample preparation is to extract the analyte from the biological matrix (e.g., plasma, urine) and remove interferences such as proteins and phospholipids.[3][4] For this compound, a small polar molecule, protein precipitation is a straightforward and effective method.[5][6]

Protocol: Protein Precipitation

-

To 50 µL of the biological sample (e.g., plasma) in a microcentrifuge tube, add 150 µL of cold acetonitrile containing a suitable internal standard.

-

Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Vortex briefly and centrifuge again to remove any remaining particulates before injection into the LC-MS/MS system.

dot

Sources

- 1. Sample Preparation in LC-MS | PDF [slideshare.net]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. opentrons.com [opentrons.com]

- 4. LC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. spectroscopyeurope.com [spectroscopyeurope.com]

- 6. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]

FTIR spectrum of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride

An In-Depth Technical Guide to the FTIR Spectrum of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride

Introduction

This compound is a key chemical intermediate utilized in the synthesis of various pharmaceutical compounds. As a primary amine salt incorporating an ester functional group, its structural integrity and purity are paramount for downstream applications in drug development. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific method for the structural elucidation and quality control of such molecules. The technique yields a unique "molecular fingerprint" by probing the vibrational modes of the molecule's constituent chemical bonds.[1]

This technical guide, prepared for researchers, scientists, and drug development professionals, offers a comprehensive analysis of the . We will delve into the principles governing the technique, present a robust experimental protocol for data acquisition, and provide a detailed interpretation of the compound's characteristic spectral features. The causality behind experimental choices and spectral assignments is explained to provide a field-proven, authoritative resource for laboratory application.

The Principle of FTIR Spectroscopy

FTIR spectroscopy is an analytical technique that measures the absorption of infrared radiation by a sample material.[1] Covalent bonds within a molecule are not static; they are in a constant state of vibration, stretching and bending at specific, quantized frequencies. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond, the bond absorbs the energy, resulting in a change in its vibrational state.[2][3] An FTIR spectrometer irradiates a sample with a broad range of infrared frequencies simultaneously and uses a mathematical process called a Fourier Transform to generate a spectrum plotting absorbance (or transmittance) against wavenumber (cm⁻¹).[4][5] The resulting spectrum is unique to the molecule's structure, with specific peaks corresponding to distinct functional groups.[1][6]

Molecular Structure and Predicted Vibrational Modes

To interpret the FTIR spectrum, one must first understand the molecular structure of this compound and the functional groups it contains.

Caption: Chemical structure of this compound.

The key functional groups that will produce characteristic absorption bands are:

-

Primary Ammonium (-NH₃⁺): As a hydrochloride salt, the primary amine exists in its protonated ammonium form. This group is expected to produce strong, broad N-H stretching bands and distinct bending vibrations.[7]

-

Ester (-COOC₂H₅): This group is characterized by a very strong carbonyl (C=O) stretching absorption and two distinct C-O stretching bands.[8][9]

-

Alkyl Skeleton (C-H bonds): The molecule contains multiple methyl (-CH₃) and methylene (-CH₂) groups, including a gem-dimethyl structure, which will give rise to various C-H stretching and bending modes.[10]

Experimental Protocol: Acquiring the FTIR Spectrum

A self-validating protocol is crucial for obtaining a reproducible and high-quality spectrum. The Potassium Bromide (KBr) pellet method is a well-established technique for analyzing solid samples and is highly suitable for crystalline salts like hydrochlorides.[11][12]

Step-by-Step Methodology

-

Sample and KBr Preparation:

-

Gently grind approximately 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle. Homogeneity is key to preventing spectral artifacts.

-

Add approximately 100-200 mg of high-purity, dry FTIR-grade KBr powder to the mortar. KBr is used because it is transparent to infrared radiation in the mid-IR region (4000–400 cm⁻¹).[12]

-

Thoroughly mix the sample and KBr by grinding for 1-2 minutes until the mixture is uniform and has a fine, consistent texture.

-

-

Pellet Formation:

-

Transfer the mixture into a pellet die assembly.

-

Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A clear pellet minimizes light scattering and results in a superior spectrum.[11]

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Background Scan: First, acquire a background spectrum of the empty sample compartment. This crucial step measures the instrument's environment (e.g., atmospheric CO₂ and water vapor) and is automatically subtracted from the sample spectrum to ensure only the sample's absorptions are recorded.

-

Sample Scan: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical data collection range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Spectral Interpretation and Analysis

The is analyzed by assigning the observed absorption bands to specific molecular vibrations.

Caption: Correlation of functional groups to their characteristic FTIR spectral regions.

Detailed Peak Assignment

The following table summarizes the expected characteristic absorption bands for the title compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale and Comments |

| ~3000-2500 | Strong, Broad | -NH₃⁺ Stretching (Symmetric & Asymmetric) | The protonated amine group gives rise to a very broad and strong absorption feature in this region, characteristic of ammonium salts. This band will typically obscure the C-H stretching vibrations.[7] |

| ~2970-2850 | Medium, Sharp | C-H Stretching (Alkyl) | These peaks, corresponding to asymmetric and symmetric stretching of -CH₃ and -CH₂ groups, often appear as sharp shoulders on the broad -NH₃⁺ band.[10][13] |

| ~1740 | Strong, Sharp | C=O Stretching (Ester) | A very strong and sharp peak, typical for the carbonyl group in a saturated aliphatic ester. Its position is a reliable indicator of the ester functional group.[8][14][15] |

| ~1600-1500 | Medium-Strong | -NH₃⁺ Bending (Asymmetric & Symmetric) | These are characteristic bending (scissoring) vibrations for a primary ammonium salt. Their presence confirms the protonated state of the amine.[7] |

| ~1465 | Medium | C-H Bending (-CH₂ Scissoring) | Bending vibration of the methylene groups in the ethyl and butanoate chains.[13] |

| ~1385 & ~1370 | Medium, Sharp | C-H Bending (gem-Dimethyl) | The presence of two methyl groups on the same carbon often results in a characteristic doublet in this region due to symmetric bending vibrations (umbrella mode).[16] |

| ~1240 | Strong | C-C-O Asymmetric Stretching (Ester) | This is one of the two characteristic C-O stretching bands for an ester, often referred to as the "asymmetric" stretch involving the carbonyl carbon and the ester oxygen.[9] |

| ~1180 | Strong | O-C-C Asymmetric Stretching (Ester) | The second strong C-O stretching band, involving the ester oxygen and the ethyl group carbons. The presence of these two strong bands is a hallmark of the ester group.[8][9] |

| ~1100 | Medium-Weak | C-N Stretching | The stretching vibration of the carbon-nitrogen bond in the aliphatic amine salt.[7][17] |

The region below 1000 cm⁻¹, known as the fingerprint region , will contain a complex pattern of C-C stretching and various bending and rocking vibrations. While difficult to assign individually, this region is unique to the molecule's overall skeletal structure and serves as a definitive fingerprint for identification when compared against a reference spectrum.[2][13]

Conclusion

The is defined by a set of highly characteristic absorption bands that confirm its molecular structure. The key identifying features are:

-

A strong, broad absorption band between 3000-2500 cm⁻¹ due to the -NH₃⁺ stretches .

-

A very strong and sharp carbonyl peak around 1740 cm⁻¹ confirming the ester group .

-

Distinct ammonium bending vibrations in the 1600-1500 cm⁻¹ region.

-

Two strong C-O stretching bands in the 1300-1100 cm⁻¹ range, further validating the ester functionality.

This combination of features provides a reliable and rapid method for verifying the identity and integrity of the compound, making FTIR spectroscopy an indispensable tool for quality assurance in research and pharmaceutical development.

References

-

FindLight. (2019). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Available at: [Link]

-

Michigan State University Department of Chemistry. Infrared Spectrometry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Available at: [Link]

-

Michigan State University Department of Chemistry. Principles of FTIR Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectroscopy - principles and applications | Request PDF. Available at: [Link]

-

University of Calgary Department of Chemistry. IR Spectroscopy Tutorial: Esters. Available at: [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

-

Agilent Technologies. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Available at: [Link]

-

SlidePlayer. Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

-

MDPI. (2023). Watching Alkaline Phosphatase Catalysis Through Its Vibrational Fingerprint. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of the nanorods showing two peaks at 1034 and 1384 cm⁻¹.... Available at: [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

-

ACS Publications. (2019). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A. Available at: [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

University of Calgary Department of Chemistry. IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

YouTube. (2023). N-H Stretching and Bending Vibrations. Available at: [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. jascoinc.com [jascoinc.com]

- 4. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Infrared Spectrometry [www2.chemistry.msu.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. jascoinc.com [jascoinc.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 15. chem.pg.edu.pl [chem.pg.edu.pl]

- 16. m.youtube.com [m.youtube.com]

- 17. orgchemboulder.com [orgchemboulder.com]

A Comprehensive Guide to the X-ray Crystallography of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride: From Synthesis to Structure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture

Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride is a small organic molecule with potential applications in medicinal chemistry and drug development. Its structural similarity to amino acids makes it a valuable building block in the synthesis of novel compounds. The precise three-dimensional arrangement of its atoms, however, remains to be definitively determined. X-ray crystallography stands as the gold standard for elucidating the atomic-level structure of crystalline materials, providing unambiguous information on bond lengths, bond angles, and intermolecular interactions. This guide will provide a comprehensive, in-depth technical overview of the process of determining the crystal structure of this compound, from its chemical synthesis to the final validation and reporting of the crystallographic data.

Part 1: Synthesis and Purification of High-Purity Crystalline Material

The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities can significantly hinder or even prevent the growth of single crystals suitable for X-ray diffraction analysis.

Synthesis of this compound

A plausible and effective method for the synthesis of the title compound is the Fischer esterification of the parent amino acid, 4-amino-3,3-dimethylbutanoic acid, followed by the formation of the hydrochloride salt.[1]

Step-by-step Protocol:

-

Esterification:

-

To a solution of 4-amino-3,3-dimethylbutanoic acid in absolute ethanol, add an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

-

The reaction mixture is then heated under reflux for several hours. The progress of the reaction should be monitored by a suitable technique like thin-layer chromatography (TLC).

-

Upon completion, the excess ethanol is removed under reduced pressure.

-

-

Hydrochloride Salt Formation:

-

The crude ethyl 4-amino-3,3-dimethylbutanoate is dissolved in a dry organic solvent, such as diethyl ether or ethyl acetate.

-

A solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or dioxane) is then added dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution. The precipitate is then collected by filtration and washed with the organic solvent to remove any unreacted starting materials or byproducts.

-

Purification of the Hydrochloride Salt

The crude hydrochloride salt may require further purification to achieve the high level of purity required for crystallization. Recrystallization is a powerful technique for purifying solid compounds.

Step-by-step Protocol for Recrystallization:

-

Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. For organic hydrochloride salts, polar solvents like ethanol, methanol, or isopropanol, or mixtures with less polar co-solvents like diethyl ether or ethyl acetate, are often effective.

-

Dissolution: The crude salt is dissolved in a minimal amount of the chosen hot solvent to form a saturated solution.

-

Cooling and Crystallization: The hot solution is allowed to cool slowly and undisturbed to room temperature. As the solution cools, the solubility of the salt decreases, leading to the formation of crystals. The flask can then be placed in an ice bath to maximize the yield of the purified crystals.

-

Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to remove any residual solvent.

Part 2: The Art and Science of Crystallization

Growing single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography. Several techniques can be employed, and a screening approach is typically necessary to identify the optimal conditions.

Crystallization Screening

A variety of crystallization techniques should be screened to find the most suitable method for this compound.

| Technique | Description | Typical Solvents |

| Slow Evaporation | A nearly saturated solution of the compound is allowed to slowly evaporate, increasing the concentration and inducing crystallization. | Ethanol, Methanol, Acetonitrile, Water |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open container within a larger sealed container holding a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth. | Inner vial: Ethanol, Methanol; Outer reservoir: Diethyl ether, Hexane |

| Slow Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Isopropanol, Ethanol, Water |

Experimental Protocol for Crystallization Screening:

-

Prepare a stock solution of the purified this compound in a suitable solvent (e.g., ethanol).

-

Set up a series of crystallization trials in small vials or a multi-well plate, varying the solvent, concentration, and temperature for each of the techniques described in the table above.

-

Carefully label and seal each trial.

-

Store the trials in a vibration-free environment and monitor them periodically for crystal growth over several days to weeks.

Caption: Workflow for crystallization screening and analysis.

Part 3: X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This is performed using a single-crystal X-ray diffractometer.

Instrumentation

A modern single-crystal X-ray diffractometer consists of:

-

An X-ray source: Typically a sealed X-ray tube or a microfocus source.

-

A goniometer: To precisely orient the crystal in the X-ray beam.

-

A detector: A sensitive area detector (e.g., CCD or CMOS) to record the diffraction pattern.

-

A cryosystem: To cool the crystal (typically to 100 K) to minimize thermal motion and radiation damage.

Data Collection Workflow

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a loop, which is then attached to the goniometer head.

-

Crystal Centering: The crystal is precisely centered in the X-ray beam using a microscope and automated centering routines.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: Based on the unit cell and crystal symmetry, a data collection strategy is calculated to ensure a complete and redundant dataset is collected.

-

Data Acquisition: The full diffraction dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.

| Parameter | Typical Value/Setting | Rationale |

| X-ray Wavelength | Mo Kα (0.71073 Å) or Cu Kα (1.54184 Å) | Choice depends on crystal properties and instrument availability. |

| Temperature | 100 K | Reduces thermal vibrations and radiation damage. |

| Detector Distance | 40-60 mm | Affects the resolution of the collected data. |

| Exposure Time per Frame | 5-60 seconds | Determined by the crystal's diffracting power. |

| Total Rotation Range | 180-360° (or more for redundancy) | To collect a complete dataset. |

Part 4: Unraveling the Structure: Solution and Refinement

The collected diffraction data is a set of intensities and positions of the diffracted X-ray spots. This information is then used to solve and refine the crystal structure.

Caption: The computational workflow from raw data to a validated crystal structure.

Data Processing

The raw diffraction images are processed to extract the intensities of each reflection. This involves:

-

Integration: Determining the total intensity of each diffraction spot.

-

Scaling: Placing all the collected data on a common scale.

-

Merging: Averaging the intensities of symmetry-related reflections.

Structure Solution

The "phase problem" in crystallography refers to the fact that the phases of the diffracted X-rays are not directly measured. For small molecules like this compound, the structure can usually be solved using direct methods, which are mathematical techniques that can estimate the phases from the measured intensities.

Structure Refinement

Once an initial model of the structure is obtained, it is refined to improve its agreement with the experimental data. This is typically done using a least-squares minimization procedure, where the atomic positions, displacement parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the refinement is assessed by the R-factor (or residual factor), with lower values indicating a better fit.

Part 5: Validation, Analysis, and Reporting

The final step is to validate the determined crystal structure, analyze its geometric features, and report the findings according to established standards.

Structure Validation

The refined crystal structure should be validated to ensure its quality and correctness. The International Union of Crystallography (IUCr) provides a free online service called checkCIF that performs a series of checks on the crystallographic data. This service generates a report with alerts that highlight potential issues that need to be addressed.

Analysis of the Crystal Structure

The refined structure provides a wealth of information, including:

-

Molecular Conformation: The three-dimensional shape of the molecule.

-

Bond Lengths and Angles: Precise measurements of the covalent bonding geometry.

-

Intermolecular Interactions: Identification of hydrogen bonds, van der Waals interactions, and other forces that hold the molecules together in the crystal lattice.

Reporting Crystallographic Data

The standard format for reporting crystallographic data is the Crystallographic Information File (CIF). The CIF is a text file that contains all the necessary information to describe the crystal structure and the experiment used to determine it. For publication in scientific journals, it is often required to deposit the CIF with a crystallographic database, such as the Cambridge Structural Database (CSD) for small organic molecules.

Conclusion

The determination of the crystal structure of this compound is a multi-step process that requires careful execution of both experimental and computational techniques. From the synthesis of high-purity material and the growth of single crystals to the collection and analysis of X-ray diffraction data, each step is crucial for obtaining a high-quality and reliable crystal structure. The resulting atomic-level information is invaluable for understanding the chemical and physical properties of this compound and can guide its future applications in research and development.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Venditti, A. (2016). How to convert amino acid to its hydrochloride? ResearchGate. Retrieved from [Link]

Sources

Navigating the Solution: A Technical Guide to the Solubility of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of ethyl 4-amino-3,3-dimethylbutanoate hydrochloride. In the dynamic landscape of pharmaceutical development and organic synthesis, a comprehensive understanding of a compound's solubility is paramount for process optimization, formulation design, and ensuring reproducible outcomes. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes fundamental principles of physical chemistry, predictive analysis based on molecular structure, and established experimental methodologies to empower researchers in their work with this compound.

Deconstructing the Molecule: Physicochemical Drivers of Solubility

This compound is an organic salt. Its solubility is not governed by a single parameter but is rather a complex interplay of its structural features and the properties of the solvent.

Molecular Structure: C₈H₁₈ClNO₂ Molecular Weight: 195.69 g/mol [1]

The molecule can be dissected into three key regions that dictate its interaction with solvents:

-

The Ionic Head: The hydrochloride salt of the primary amine (-NH₃⁺Cl⁻) is the most influential feature. This ionic center is highly polar and capable of strong ion-dipole interactions and hydrogen bonding.

-

The Ester Group: The ethyl ester (-COOCH₂CH₃) provides a site for dipole-dipole interactions and is a hydrogen bond acceptor.

-

The Alkyl Backbone: The 3,3-dimethylbutanoate structure presents a nonpolar, sterically hindered hydrocarbon tail. This region contributes to van der Waals forces and will favor interactions with nonpolar solvents.

The presence of both a highly polar ionic head and a nonpolar hydrocarbon tail makes this compound an amphiphilic molecule. Its solubility will therefore be highly dependent on the solvent's ability to accommodate these opposing characteristics.

The Solvent Spectrum: A Predictive Solubility Framework

Based on the principle of "like dissolves like," we can predict the solubility behavior of this compound across different classes of organic solvents.[2] The polarity, hydrogen bonding capability, and steric hindrance of the solvent are critical factors.[3][4]

Protic Solvents (e.g., Methanol, Ethanol, Water)

These solvents are characterized by the presence of a hydrogen atom bonded to an electronegative atom (like oxygen).

-

Expected Solubility: High.

-

Rationale: Protic solvents are excellent hydrogen bond donors and acceptors. They can effectively solvate both the ammonium cation (through hydrogen bonding and ion-dipole interactions) and the chloride anion. The polar nature of these solvents will also interact favorably with the ester group. For instance, a related compound, ethyl 3-aminobutanoate hydrochloride, is known to be soluble in ethanol.

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF)

These solvents possess dipoles but lack O-H or N-H bonds, meaning they are hydrogen bond acceptors but not donors.

-

Expected Solubility: Moderate to Low.

-

Rationale: Solvents like DMSO and DMF have high dielectric constants and are excellent at solvating cations. However, their ability to solvate the chloride anion is less effective compared to protic solvents. The solubility will be a trade-off between the favorable solvation of the ammonium cation and the less favorable solvation of the anion.

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

These solvents have low dielectric constants and are incapable of significant hydrogen bonding.

-

Expected Solubility: Very Low to Insoluble.

-

Rationale: The energy required to break the strong ionic interactions in the crystal lattice of the salt is not compensated by the weak van der Waals forces offered by nonpolar solvents. The highly polar nature of the ammonium hydrochloride group is incompatible with the nonpolar environment. The related ethyl 3-aminobutanoate hydrochloride is reportedly insoluble in ether and benzene.

Illustrative Predicted Solubility Table

The following table provides an estimated, qualitative solubility profile. It is crucial to note that these are predictions based on chemical principles and must be confirmed by experimental determination.

| Solvent Class | Solvent Example | Predicted Solubility | Primary Intermolecular Forces |

| Polar Protic | Methanol | High | Ion-Dipole, Hydrogen Bonding |

| Ethanol | High | Ion-Dipole, Hydrogen Bonding | |

| Polar Aprotic | DMSO | Moderate | Ion-Dipole |

| Acetone | Low | Dipole-Dipole | |

| Nonpolar | Toluene | Very Low | van der Waals |

| Hexane | Insoluble | van der Waals | |

| Diethyl Ether | Insoluble | van der Waals |

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[4][5][6][7] This protocol is a self-validating system as it ensures that a true equilibrium between the dissolved and undissolved solute is achieved.

Principle

An excess of the solid compound is agitated in a known volume of the solvent at a constant temperature for a prolonged period. This allows the system to reach equilibrium, creating a saturated solution. The concentration of the solute in the clear, saturated supernatant is then measured analytically.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

-

Calibrated pipettes and volumetric flasks

-

Analytical balance

-

Analytical instrument (e.g., UV-Vis spectrophotometer, HPLC, or drying oven and desiccator for gravimetric analysis)

Procedure:

-

Preparation of the Slurry:

-

To a series of vials, add a pre-weighed excess amount of this compound. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[7] Preliminary time-course studies can be run to determine the minimum time to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, which would artificially inflate the measured concentration, separate the phases. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed until a clear supernatant is obtained.

-

Filtration: Draw the supernatant through a syringe filter that is chemically compatible with the solvent.

-

-

-

Quantification:

-

Carefully and accurately pipette an aliquot of the clear supernatant into a volumetric flask.

-

Dilute the sample as necessary with an appropriate solvent to fall within the linear range of the analytical method.

-

Determine the concentration of the dissolved solid using a pre-validated analytical method.

-

Analytical Quantification Techniques

The choice of analytical technique depends on the properties of the analyte and the available instrumentation.

-

Gravimetric Analysis: A known volume of the filtered saturated solution is transferred to a pre-weighed dish. The solvent is evaporated in an oven (e.g., at 180°C), and the dish is cooled in a desiccator before being weighed again. The difference in weight gives the mass of the dissolved solid. This method is simple but requires careful handling to avoid moisture absorption.

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve must first be generated using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.

Conclusion and Field-Proven Insights

A thorough understanding of the solubility of this compound is not merely academic; it is a critical prerequisite for successful process development. While this guide provides a robust theoretical and predictive framework, it must be underscored that experimental verification is indispensable . The provided shake-flask protocol is the gold standard for generating reliable, quantitative solubility data.

Senior Application Scientist's Note: When working with hydrochloride salts, be mindful of the potential for dissociation or reaction in certain solvents, which could affect the measured solubility. It is also advisable to characterize the solid material before and after the solubility experiment (e.g., by XRPD) to ensure that no phase changes or solvate formation has occurred, as this would impact the equilibrium solubility.

By combining the predictive power of chemical principles with rigorous experimental validation, researchers can confidently navigate the challenges of working with this compound, paving the way for innovation in drug discovery and chemical synthesis.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 86618330, this compound. [Link]

-

U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

BYJU'S. Factors Affecting Solubility. [Link]

-

ALS Global. Techniques for Accurate Measurement and Estimation of Total Dissolved Solids. [Link]

-

AMBL. Total Dissolved Solids by Gravimetric Determination. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. Ethyl 3-aminobutanoate hydrochloride | 102014-64-2 | CEA01464 [biosynth.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. enamine.net [enamine.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Chiral Separation of Ethyl 4-amino-3,3-dimethylbutanoate Hydrochloride Enantiomers

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategies and methodologies for the successful chiral separation of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride enantiomers. As a critical chiral building block in pharmaceutical synthesis, the ability to resolve and quantify the enantiomers of this β-amino acid ester is paramount for ensuring stereochemical purity, which directly impacts therapeutic efficacy and safety.

Introduction: The Significance of Chirality in Drug Development

Chirality, the property of a molecule to exist as non-superimposable mirror images (enantiomers), is a fundamental concept in pharmaceutical development. Enantiomers of a chiral drug can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles. The tragic case of thalidomide serves as a stark reminder of the critical importance of isolating the desired therapeutic enantiomer from its potentially harmful counterpart. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of chiral drugs, making robust and efficient enantioselective analytical methods an indispensable part of the drug development pipeline.[1][2]

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its stereocenter necessitates a reliable method for separating its enantiomers to ensure the final active pharmaceutical ingredient (API) possesses the correct stereochemistry. This guide will explore the primary chromatographic techniques for achieving this separation, focusing on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), with a discussion of Gas Chromatography (GC) as a potential alternative.

Core Principles of Chiral Recognition in Chromatography

The separation of enantiomers via chromatographic techniques relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector.[3] This interaction leads to a difference in the free energy of association for the two enantiomers, resulting in differential retention times and, thus, separation. The chiral selector can be a component of the stationary phase (Chiral Stationary Phase - CSP), the mobile phase (Chiral Mobile Phase Additive - CMPA), or a derivatizing agent used prior to analysis.[3] For the separation of this compound, the use of CSPs is the most direct and widely adopted approach.[4][5]

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

HPLC is a powerful and versatile technique for the enantioseparation of a wide range of compounds, including amino acid esters.[2][4] The success of the separation is highly dependent on the selection of the appropriate CSP and the optimization of the mobile phase.

Selection of Chiral Stationary Phases (CSPs)

Based on the structure of Ethyl 4-amino-3,3-dimethylbutanoate (a β-amino acid ester), the following classes of CSPs are recommended for initial screening:

-

Polysaccharide-Based CSPs: These are the most widely used CSPs for their broad applicability.[4][6] They consist of derivatives of cellulose or amylose, typically phenylcarbamates, coated or covalently bonded to a silica support.[4][6] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance. For amino acid esters, amylose-based CSPs, such as those with tris(3,5-dimethylphenylcarbamate) selectors, have shown excellent performance.[4][6]

-

Crown Ether-Based CSPs: These CSPs are particularly well-suited for the separation of compounds containing a primary amino group, such as the target analyte.[3][7][8] The chiral recognition is based on the formation of inclusion complexes between the protonated primary amine of the analyte and the chiral crown ether cavity.

-

Macrocyclic Glycopeptide-Based CSPs: CSPs based on molecules like teicoplanin offer a multimodal separation mechanism, including ion-exchange, hydrophobic, and hydrogen bonding interactions.[8][9] This makes them effective for a broad range of molecules, including amino acids and their derivatives.[8][9]

| CSP Class | Chiral Selector Example | Primary Interaction Mechanisms | Suitability for Amino Esters |

| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric fit | High[4] |

| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric fit | Moderate to High[4] |

| Crown Ether | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Host-guest complexation with primary amines | High[3][10] |

| Macrocyclic Glycopeptide | Teicoplanin | Ionic, hydrophobic, hydrogen bonding | High[8][9] |

Mobile Phase Considerations for HPLC

The choice of mobile phase is critical for achieving optimal separation. The primary modes of operation for chiral HPLC are:

-

Normal Phase (NP): Typically employs a non-polar mobile phase, such as hexane or heptane, with a polar modifier like an alcohol (e.g., isopropanol, ethanol).[4] This mode is often the first choice for polysaccharide-based CSPs.

-

Reversed Phase (RP): Uses an aqueous mobile phase with an organic modifier like acetonitrile or methanol. This is common for macrocyclic glycopeptide and some crown ether CSPs.

-

Polar Organic Mode (PO): Utilizes a polar organic solvent like acetonitrile or methanol, often with additives.

-

Polar Ionic Mode (PIM): An aqueous/organic mobile phase containing buffers and counter-ions, primarily used with ion-exchange type CSPs.

For this compound, a primary amine, the use of acidic or basic additives in the mobile phase is often necessary to control the ionization state of the analyte and improve peak shape and resolution.

Experimental Protocol: HPLC Method Development

-

Sample Preparation: Dissolve this compound in the initial mobile phase to a concentration of approximately 1 mg/mL. Ensure complete dissolution.

-

Column Selection: Begin with a polysaccharide-based CSP, for instance, one with an amylose tris(3,5-dimethylphenylcarbamate) selector.

-

Initial Screening Conditions:

-

Mobile Phase: Start with a normal phase condition, such as 90:10 Hexane:Isopropanol (v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at a suitable wavelength (e.g., 210-220 nm, as the analyte lacks a strong chromophore).

-

-

Method Optimization:

-

If no separation is observed, systematically vary the alcohol modifier (isopropanol) percentage from 5% to 30%.

-

If peak tailing is observed, consider adding a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase to block active sites on the silica support.

-

If resolution is still insufficient, screen other CSPs (e.g., crown ether or macrocyclic glycopeptide-based). For a crown ether column, a typical mobile phase would be aqueous with an acidic modifier like perchloric acid or trifluoroacetic acid.[11][12]

-

Investigate the effect of column temperature. Lower temperatures often improve enantioselectivity but may increase analysis time and backpressure.

-

-

Derivatization (Optional): If detection sensitivity is low or separation is challenging, derivatization can be employed. Reacting the primary amine with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can significantly enhance detection sensitivity and may also improve chiral recognition on certain CSPs.[4][6]

Supercritical Fluid Chromatography (SFC) for Chiral Separation

SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations.[1] It uses supercritical carbon dioxide (CO₂) as the primary mobile phase, often with a polar co-solvent (modifier) such as methanol or ethanol.[1][13]

Advantages of SFC for Chiral Separations

-

Speed: The low viscosity and high diffusivity of supercritical CO₂ allow for higher flow rates and faster separations without a significant loss of efficiency.[1][3]

-

Reduced Solvent Consumption: SFC significantly reduces the use of organic solvents, making it a more environmentally friendly and cost-effective technique.[1]

-

Complementary Selectivity: The mobile phase environment in SFC is different from that in HPLC, which can sometimes lead to unique or improved chiral selectivity on the same CSP.[3]

Experimental Protocol: SFC Method Development

-

Sample Preparation: Dissolve the analyte in the modifier solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Column Selection: Polysaccharide-based CSPs are excellent starting points for SFC separations.[14]

-

Initial Screening Conditions:

-

Mobile Phase: Supercritical CO₂ with 20% Methanol as a modifier.

-

Flow Rate: 3.0 mL/min.

-

Back Pressure: 150 bar.

-

Column Temperature: 40°C.

-

Detection: UV (as in HPLC).

-

-

Method Optimization:

-

Vary the percentage of the modifier (e.g., from 5% to 40%) to optimize retention and resolution.

-

Screen different modifiers (e.g., ethanol, isopropanol) as this can significantly impact selectivity.

-

For basic analytes like Ethyl 4-amino-3,3-dimethylbutanoate, adding a small amount of an amine additive (e.g., 0.1-0.3% diethylamine or isopropylamine) to the modifier can drastically improve peak shape and prevent interactions with the silica surface.

-

Adjust the back pressure and temperature to fine-tune the separation. Higher temperatures can improve kinetics but may reduce selectivity, while higher pressure increases the density and eluotropic strength of the mobile phase.

-

Gas Chromatography (GC) as an Alternative

GC can also be used for the chiral separation of amino acid enantiomers, but it typically requires derivatization to increase the volatility and thermal stability of the analyte.[5][15]

-

Derivatization: The analyte's amino and carboxyl groups must be derivatized. A common approach is esterification followed by acylation (e.g., with trifluoroacetic anhydride) or reaction with a reagent like ethyl chloroformate.[5][16]

-

Chiral Stationary Phase: A chiral GC column, such as one coated with a chiral selector like Chirasil-Val, is then used to separate the derivatized enantiomers.[17]

While a viable technique, the need for derivatization adds complexity to the workflow compared to modern HPLC and SFC methods, which can often analyze the compound directly.[5]

Conclusion and Recommendations

For the chiral separation of this compound, both HPLC and SFC are highly recommended techniques. The choice between them may depend on available instrumentation, desired analysis speed, and green chemistry considerations.

A logical approach would be to start with a screening of polysaccharide-based CSPs on an HPLC system under normal phase conditions. If this does not yield a satisfactory separation, SFC should be explored, as it often provides complementary selectivity and faster analysis times. Crown ether-based CSPs represent a strong alternative, particularly if the initial screening on polysaccharide phases is unsuccessful. By systematically optimizing the mobile phase composition, temperature, and flow rate, a robust and reliable method for the enantioseparation of this critical pharmaceutical intermediate can be developed and validated.

References

- A normal mobile phase can be used on this CSP as opposed to conventional dynamic coating‐type CSPs. Enantiomers of 18 common natural amino acids were efficiently separated. The chiral separation observed for amino acid methyl esters, amino alcohols, and lipophilic amines was fair using this HPLC system. (Source: Scilit)

-

Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-216. [Link]

-

Li, R., et al. (2020). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 58(8), 736-743. [Link]

-

Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Journal of Chromatography A, 146(2), 197-206. [Link]

-

Adhikari, S., Bhandari, A., & Lee, W. (2021). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]

-

Novell, A., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 114-121. [Link]

-

Škeříková, V., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 52(7), 1546-1560. [Link]

-

Nakano, M., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Journal of Chromatography A, 1677, 463318. [Link]

-

Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

-

Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]

-

Prasad, A. K., et al. (2010). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. Tetrahedron, 66(12), 2231-2244. [Link]

-

Péter, A., et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. Journal of Chromatography A, 871(1-2), 105-113. [Link]

-

Bertrand, S., et al. (2008). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. Request PDF. [Link]

-

Huang, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International, 29(11). [Link]

-

Yamamoto, H., et al. (2002). Synthesis of Ethyl ( R )-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing ( S )-Specific Secondary Alcohol Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 66(2), 481-484. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

-

Konya, Y., et al. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1626, 461369. [Link]

-

Ilisz, I., et al. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 26(11), 3254. [Link]

-

Hušek, P., et al. (2020). GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil-L-Val column. Request PDF. [Link]

-

Li, R., et al. (2025). Innovative Experiments on Amino Acid Derivation and Chiral Gas Chromatographic Separation. University Chemistry, 40(6), 286. [Link]

-

Hyun, M. H. (2013). Liquid Chromatographic Resolution of Vigabatrin and Its Analogue γ-Amino Acids on Chiral Stationary Phases Based on (3,3′-Diphenyl-1,1′-binaphthyl)-20-crown-6. ResearchGate. [Link]

Sources

- 1. selvita.com [selvita.com]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. scilit.com [scilit.com]

- 11. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 12. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]

- 15. Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 17. researchgate.net [researchgate.net]

Commercial availability and suppliers of Ethyl 4-amino-3,3-dimethylbutanoate HCl

An In-Depth Technical Guide to Ethyl 4-amino-3,3-dimethylbutanoate HCl

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride. It covers the compound's chemical properties, synthesis, commercial availability, applications, and analytical methods, providing the field-proven insights necessary for its effective utilization in a laboratory setting.

Introduction and Molecular Overview

This compound is a synthetic, non-proteinogenic amino acid ester. Its chemical identity is defined by an ethyl ester functional group and a primary amine, separated by a butyl chain featuring a gem-dimethyl substitution at the β-position (C3) relative to the carbonyl group. This structural feature is of high significance in medicinal chemistry.